3-Bromo-2-chloro-5-(trifluoromethoxy)pyridine
Description
Properties
IUPAC Name |
3-bromo-2-chloro-5-(trifluoromethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3NO/c7-4-1-3(2-12-5(4)8)13-6(9,10)11/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIOOQKJGONFOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation Strategies for Pyridine Substitution
The synthesis of 3-bromo-2-chloro-5-(trifluoromethoxy)pyridine typically begins with a halogenated pyridine precursor. Direct bromination and chlorination of the pyridine ring require careful control to achieve the desired substitution pattern.
Bromination at the 3-Position
Bromination is often performed using bromine (Br₂) or hydrobromic acid (HBr) in the presence of a Lewis acid catalyst. For example, 3-chloro-5-(trifluoromethoxy)pyridine can be brominated using Br₂ in dichloromethane at 0–5°C, yielding the 3-bromo derivative with >85% efficiency. The reaction mechanism involves electrophilic aromatic substitution, where the electron-withdrawing trifluoromethoxy group directs bromine to the meta position.
Chlorination at the 2-Position
Chlorination is achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). In a representative procedure, 3-bromo-5-(trifluoromethoxy)pyridine is treated with POCl₃ at 110°C for 6 hours, resulting in 2-chloro substitution with a yield of 78–82%. The use of dimethylformamide (DMF) as a catalyst enhances reaction kinetics by stabilizing the intermediate oxonium ion.
Introduction of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF₃) group is introduced via nucleophilic substitution or cross-coupling reactions. Industrial methods prioritize cost-effectiveness and minimal byproduct formation.
Nucleophilic Trifluoromethoxylation
A patented approach involves reacting 3-bromo-2-chloro-5-hydroxypyridine with trifluoromethyl triflate (CF₃SO₂OCH₃) in the presence of a base such as potassium carbonate (K₂CO₃). The reaction proceeds in acetonitrile at 60°C for 12 hours, achieving 70–75% yield. This method avoids the use of toxic silver salts, which are common in traditional trifluoromethoxylation.
Palladium-Catalyzed Cross-Coupling
For higher regioselectivity, palladium-catalyzed coupling of 3-bromo-2-chloro-5-iodopyridine with copper(I) trifluoromethoxide (CuOCF₃) has been reported. The reaction employs bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) as a catalyst and tetrahydrofuran (THF) as the solvent, yielding 80–85% product at 100°C.
Optimization and Industrial Scaling
Industrial production requires balancing reaction efficiency with environmental and economic considerations.
Solvent Selection and Recycling
Dichloromethane and acetonitrile are commonly used due to their moderate polarity and compatibility with halogenation reagents. Capot Chemical’s patented process emphasizes solvent recovery through fractional distillation, reducing waste by 40% compared to conventional methods.
Data Tables: Reaction Conditions and Outcomes
Table 1. Comparison of Bromination Methods
| Brominating Agent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Br₂ | FeCl₃ | 0–5 | 85 | 98 |
| HBr | AlCl₃ | 25 | 72 | 95 |
| NBS | None | 40 | 68 | 93 |
Table 2. Trifluoromethoxylation Efficiency
| Method | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃ | Acetonitrile | 75 |
| Cross-Coupling | PdCl₂(PPh₃)₂ | THF | 85 |
Challenges in Synthesis
Regioselectivity Issues
Competing substitution at the 4-position can occur during bromination, necessitating precise stoichiometric control. Excess Br₂ (>1.2 equivalents) increases dihalogenated byproducts by 15–20%.
Purity and Isolation
The compound’s low solubility in aqueous media complicates crystallization. Capot Chemical’s specifications highlight vacuum distillation at 2 mmHg and 70–120°C as the preferred isolation method, achieving ≥98% purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-5-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions. The reactions are performed under an inert atmosphere with bases like potassium carbonate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions produce biaryl compounds.
Scientific Research Applications
Chemistry
3-Bromo-2-chloro-5-(trifluoromethoxy)pyridine is widely used as a building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its unique structure allows for various chemical reactions:
- Nucleophilic Substitution : The bromine and chlorine atoms can be substituted by nucleophiles such as amines and thiols.
- Cross-Coupling Reactions : It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
- Reduction Reactions : The compound can be reduced to form corresponding amines or alcohols.
Biology and Medicine
In medicinal chemistry, this compound serves as a precursor for developing drugs targeting various diseases. The trifluoromethoxy group enhances biological activity by potentially improving binding affinity to biological targets.
Case Studies
- Antimicrobial Activity : Research has shown that structurally similar compounds exhibit significant antibacterial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) . This suggests applications in treating infections caused by resistant bacteria.
- Anticancer Properties : In vitro studies indicate that trifluoromethylated pyridines can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . For instance, compounds with similar structures have shown synergistic effects when combined with other chemotherapeutic agents.
- Neuropharmacological Effects : Studies have explored the effects of trifluoromethylated pyridines on neurotransmitter uptake mechanisms, revealing potential implications for treating psychiatric disorders .
Industry
The compound is utilized in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique structure makes it valuable for creating diverse chemical entities that find applications in various industrial processes.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the pyridine ring or the introduction of additional functional groups can significantly alter its potency and selectivity against biological targets.
| Modification Type | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased potency against certain enzymes |
| Removal of halogens | Decreased binding affinity |
| Addition of methyl groups | Enhanced interaction with receptors |
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-5-(trifluoromethoxy)pyridine involves its interaction with specific molecular targets and pathways. The presence of halogen and trifluoromethoxy groups can influence its binding affinity and reactivity with enzymes, receptors, and other biomolecules. These interactions can modulate various biological processes and pathways, leading to its observed effects.
Comparison with Similar Compounds
Key Observations:
Trifluoromethoxy vs. This difference is critical in medicinal chemistry, where -OCF₃ is often preferred for metabolic stability .
Melting Points : Bulkier substituents, such as benzyloxy-nitro groups (e.g., compound 7e in ), increase melting points (>120°C) due to improved crystallinity. In contrast, smaller substituents (e.g., -CF₃) result in lower melting points (~60–75°C) .
Amino vs. Halogen Substituents: The addition of -NH₂ (as in ) introduces hydrogen-bonding capability, altering solubility and bioavailability compared to halogenated analogs .
Reactivity in Cross-Coupling and Substitution Reactions
- Suzuki Reactions : The bromine and chlorine atoms in this compound make it amenable to sequential cross-coupling. For example, bromine at position 3 is typically more reactive than chlorine at position 2 under palladium catalysis, enabling selective functionalization . In contrast, 5-bromo-2-(trifluoromethyl)pyridine () lacks chlorine, simplifying regioselectivity but offering fewer functionalization sites .
- Chemoselective Amination : highlights that in 5-bromo-2-chloro-3-fluoropyridine, bromide substitution occurs preferentially under catalytic conditions, while neat conditions favor chloride substitution. This suggests that the trifluoromethoxy group in the target compound may similarly influence reaction pathways by modulating electronic effects .
- Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing -OCF₃ group activates the pyridine ring for SNAr reactions, contrasting with -CF₃ analogs, which are less activating due to weaker electron withdrawal .
Biological Activity
3-Bromo-2-chloro-5-(trifluoromethoxy)pyridine is a halogenated pyridine derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the compound's synthesis, biological interactions, and therapeutic implications, supported by data tables and research findings.
- Molecular Formula : C6H2BrClF3N
- Molecular Weight : 260.44 g/mol
- Appearance : Pale yellow to brown solid
- Melting Point : 28-32°C
- Boiling Point : Approximately 210.5°C
The presence of the trifluoromethoxy group significantly enhances the compound's reactivity and biological activity, potentially improving its binding affinity to various biological targets.
Synthesis
The synthesis of this compound typically involves halogenation reactions. A common method includes the bromination of 2-chloro-5-(trifluoromethoxy)pyridine using bromine or a brominating agent under controlled conditions. This process is often conducted in an inert atmosphere to minimize side reactions.
Synthetic Route Example :
- Start with 2-chloro-5-(trifluoromethoxy)pyridine.
- Add bromine in an inert solvent.
- Maintain controlled temperature and pressure.
- Isolate the product through crystallization or chromatography.
Biological Activity
Research indicates that this compound interacts with various enzymes and receptors, influencing multiple biochemical pathways. The trifluoromethoxy group enhances its reactivity, which may lead to significant effects on cellular pathways .
The mechanism of action involves the compound's interaction with specific molecular targets, modulating various biological processes. The halogen and trifluoromethoxy groups can influence its binding affinity and reactivity with enzymes, receptors, and other biomolecules, leading to observed biological effects.
Case Studies and Research Findings
-
Antibacterial Activity : A study highlighted that related compounds exhibited antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential for similar activities in this compound .
Concentration (mg/L) Activity (%) 100 57 ± 0.3 50 54 ± 0.8 - Enzyme Interaction Studies : Similar compounds have been shown to affect enzyme activity, implicating potential therapeutic roles in drug development targeting various diseases .
Applications
The compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals, making it valuable for developing new therapeutic agents. Its unique structure allows for diverse chemical transformations, enhancing its utility in organic synthesis.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 3-Bromo-5-chloro-2-(difluoromethyl)pyridine | 1432754-12-5 | 0.97 |
| 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine | 1211536-37-6 | 0.84 |
| 3-Bromo-6-chloro-2-(trifluoromethyl)pyridine | 1227563-63-4 | 0.83 |
| 3-Bromo-2-(trifluoromethyl)pyridine | 590371-58-7 | 0.83 |
The unique trifluoromethoxy group distinguishes this compound from its analogs, significantly enhancing its reactivity and biological activity compared to other similar compounds.
Q & A
Q. What experimental approaches validate predicted bioactivity in medicinal chemistry applications?
- Methodological Answer : Combine in silico predictions (e.g., molecular docking) with in vitro assays (e.g., enzyme inhibition or cell viability tests). For example, replace halogens with bioisosteres (e.g., CF₃ → CN) and compare activity trends. Structural analogs like 2-chloro-5-(trifluoromethyl)pyridine have shown promise as kinase inhibitors, suggesting similar workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
